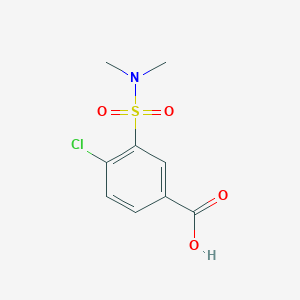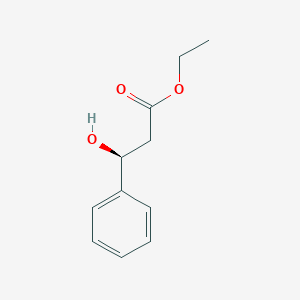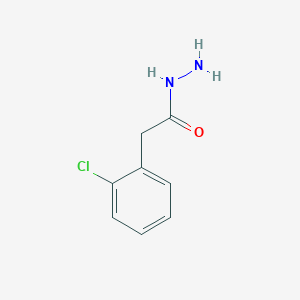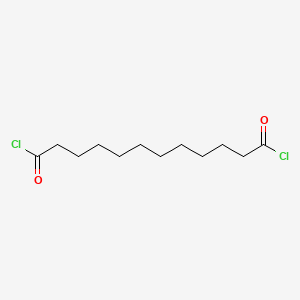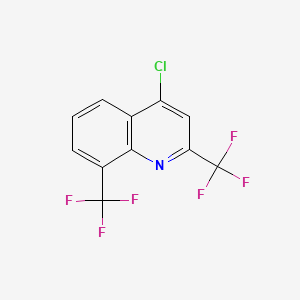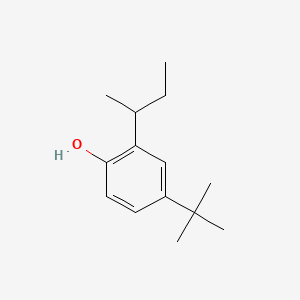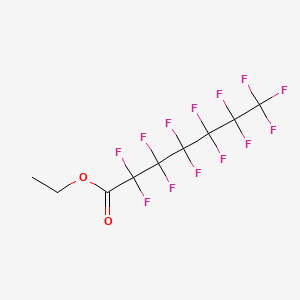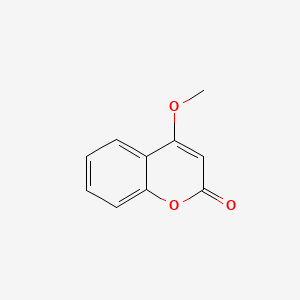
4-甲氧基香豆素
描述
4-甲氧基香豆素,也称为4-甲氧基-2H-色烯-2-酮,是香豆素的衍生物。它以在香豆素环的第四位存在甲氧基基团为特征。 该化合物具有C10H8O3的分子式和176.17 g/mol的分子量 。香豆素是一类有机化合物,以其多样的生物活性而闻名,广泛应用于医药、农业和工业等领域。
科学研究应用
4-甲氧基香豆素在科学研究中具有广泛的应用:
化学: 它被用作合成各种香豆素衍生物的前体。
生物学: 它作为荧光探针用于检测生物分子和研究酶活性.
作用机制
4-甲氧基香豆素的作用机制包括其与各种分子靶点和途径的相互作用。 它可以通过激活胱天蛋白酶和抑制细胞周期进程来诱导癌细胞凋亡 。此外,它可以与酶和蛋白质相互作用,改变它们的活性,从而导致各种生物效应。
生化分析
Biochemical Properties
4-Methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. 4-Methoxycoumarin can inhibit or activate these enzymes, affecting the metabolic pathways of other substances. Additionally, it has been shown to interact with peroxisomes, influencing the β-oxidation of fatty acids and the production of ATP and acetyl coenzyme A .
Cellular Effects
4-Methoxycoumarin has been observed to exert various effects on different cell types and cellular processes. In liver cancer cells, it has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis. This is achieved through the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . In macrophages, 4-Methoxycoumarin reduces inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of proinflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 4-Methoxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, 4-Methoxycoumarin inhibits the activity of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators . Additionally, it affects mitochondrial function by inhibiting the β-oxidation of fatty acids, leading to decreased ATP production and accumulation of reactive oxygen species (ROS) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxycoumarin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Methoxycoumarin remains stable under various conditions, maintaining its biological activity. Prolonged exposure to 4-Methoxycoumarin can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Methoxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 4-Methoxycoumarin can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Methoxycoumarin is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate CoA ligase (4CL), which are crucial for the biosynthesis of coumarins. These interactions influence the metabolic flux and levels of various metabolites, affecting the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-Methoxycoumarin is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For example, 4-Methoxycoumarin has been shown to affect the structure and function of peroxisomes, impacting the β-oxidation of fatty acids and the production of ATP .
Subcellular Localization
The subcellular localization of 4-Methoxycoumarin plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct 4-Methoxycoumarin to specific compartments within the cell .
准备方法
4-甲氧基香豆素可以通过多种方法合成。 一种常见的合成路线是佩奇曼缩合,其中酚在强酸催化剂的存在下与β-酮酯反应 。 另一种方法是克诺文盖尔缩合,包括在碱的存在下芳香醛与活性亚甲基化合物反应 。工业生产方法通常利用这些反应,因为它们效率高,产率高。
化学反应分析
4-甲氧基香豆素会发生多种化学反应,包括:
氧化: 它可以被氧化形成相应的醌。
还原: 还原反应可以将其转化为二氢香豆素。
这些反应中常用的试剂包括强酸(例如硫酸)、碱(例如氢氧化钠)和氧化剂(例如高锰酸钾)。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
4-甲氧基香豆素可以与其他香豆素衍生物如4-甲基香豆素和7-羟基香豆素进行比较。 虽然所有这些化合物都共用一个共同的香豆素核心,但它们独特的取代基赋予了不同的生物活性及其化学性质 。 例如,4-甲基香豆素以其抗癌特性而闻名,而7-羟基香豆素则被广泛用作荧光探针 .
属性
IUPAC Name |
4-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMXDYMSAZNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174136 | |
| Record name | 4-Methoxycourmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20280-81-3 | |
| Record name | 4-Methoxycourmarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycourmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research doesn't pinpoint a specific molecular target for 4-Methoxycoumarin, studies suggest it disrupts fungal cell function. In Rhizoctonia solani mycelia, 4-Methoxycoumarin impacted peroxisome structure and function, inhibiting fatty acid β-oxidation. [] This led to decreased ATP and acetyl-CoA production, ultimately causing cell death through reactive oxygen species (ROS) accumulation, mitochondrial damage, and disruption of the mitochondrial membrane potential. []
A:
- Molecular Formula: C10H8O3 []
- Spectroscopic Data: While not provided in full, references mention techniques like NMR and X-ray diffraction being used to characterize 4-Methoxycoumarin and related compounds. [, , ]
ANone: The provided literature primarily focuses on synthesis and biological activity, lacking details on material compatibility and stability under specific conditions. Further research is needed in this area.
ANone: The provided research doesn't discuss any catalytic properties of 4-Methoxycoumarin. It primarily focuses on its synthesis and biological evaluation.
ANone: The research papers primarily focus on synthesis and biological activity. Detailed studies on the stability of 4-Methoxycoumarin under various conditions and specific formulation strategies are not provided.
A: 4-Methoxycoumarin demonstrated broad-spectrum antifungal activity in vitro against five plant pathogenic fungi. [] It was more potent than osthol, particularly against Rhizoctonia solani with an EC50 value of 21 μg/mL. [] In vivo studies showed 4-Methoxycoumarin effectively inhibited potato black scurf in a concentration-dependent manner, highlighting its potential as a biofungicide. []
ANone: The provided literature doesn't cover resistance mechanisms or cross-resistance related to 4-Methoxycoumarin. This area requires further investigation.
A: Various analytical techniques, including NMR, MS, single-crystal X-ray diffraction, and chiral HPLC, were employed to elucidate the structures and absolute configurations of 4-Methoxycoumarin and related compounds. []
A: While the provided research doesn't offer a comprehensive historical overview, it highlights the use of 4-Methoxycoumarin in diverse chemical reactions. These include reactions with thiourea to synthesize thiouracil derivatives, [] transformation into pyrazoles using hydrazines, [] and photochemical reactions with ethylene derivatives to produce dihydrocyclobuta[c]coumarins. [] These examples demonstrate the ongoing interest in exploring the synthetic utility of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


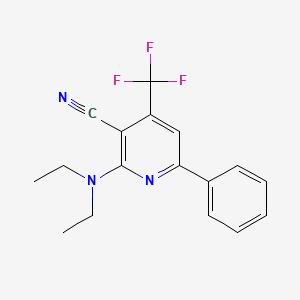
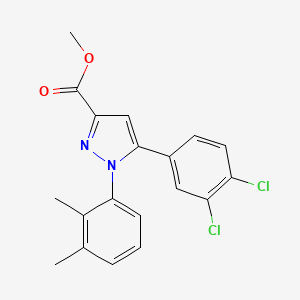
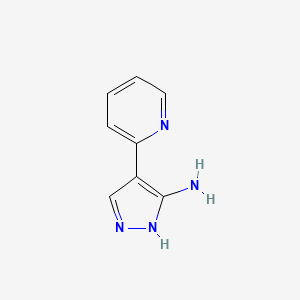
![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
